1-Aminoazetidin-2-one hydrochloride

Overview

Description

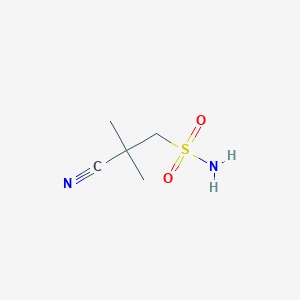

1-Aminoazetidin-2-one hydrochloride is a chemical compound with the molecular formula C3H7ClN2O . It’s used in scientific research and has diverse applications due to its unique properties .

Molecular Structure Analysis

The molecular weight of 1-Aminoazetidin-2-one hydrochloride is 122.55 Da . Unfortunately, the specific molecular structure or the InChI Key is not provided in the search results.Physical And Chemical Properties Analysis

1-Aminoazetidin-2-one hydrochloride appears as a powder . The boiling point and other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Medicinal Intermediates

1-Aminoazetidin-2-one hydrochloride serves as a precursor in the synthesis of medicinal intermediates. For instance, it has been used to synthesize 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol through multi-step reactions involving substitution, azido reactions, and reduction. These intermediates are characterized by their structural properties, highlighting the compound's utility in developing pharmacologically active molecules (Yang, 2009).

Biochemical Inhibition for Therapeutic Applications

The derivative, 3-Aminoazetidin-2-one, has been identified as a potent inhibitor of N-Acylethanolamine Acid Amidase (NAAA), a cysteine hydrolase involved in the hydrolysis of lipid mediators. Inhibiting NAAA could offer a novel approach for treating pain and inflammatory conditions, showcasing the therapeutic potential of this chemical scaffold. Improved physicochemical properties of these inhibitors could make them suitable for systemic administration, providing a foundation for developing new pain management therapies (Fiasella et al., 2014).

Development of Antidepressant Agents

3-Aminoazetidine derivatives have been explored as triple reuptake inhibitors, a class of compounds that could serve as broad-spectrum antidepressants. By modifying 3-α-oxyazetidine, researchers synthesized novel derivatives that exhibit inhibitory activity against serotonin, norepinephrine, and dopamine reuptake. Such compounds, including the identified lead compound, highlight the utility of 1-Aminoazetidin-2-one derivatives in the pursuit of new treatments for depression (Han et al., 2014).

Anti-Tubercular Activity

Azetidinone derivatives, synthesized from 1-Aminoazetidin-2-one hydrochloride, have shown promise as anti-tubercular agents. By integrating a 1,2,4-triazole moiety into the azetidinone structure, researchers have developed novel compounds that exhibit significant activity against Mycobacterium tuberculosis. This research underlines the potential of azetidinone derivatives in addressing tuberculosis, a global health challenge (Thomas et al., 2014).

Safety and Hazards

This compound is labeled with a warning signal word . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . Hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

1-aminoazetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-5-2-1-3(5)6;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIPLFFRHAPYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminoazetidin-2-one hydrochloride | |

CAS RN |

1427379-16-5 | |

| Record name | 2-Azetidinone, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)

![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)